![molecular formula C14H12N2OS2 B4541761 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide](/img/structure/B4541761.png)
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to "5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide" often involves cyclization reactions of thioamides with chloroacetoacetates, yielding products with high efficiency. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate, demonstrating a general approach for synthesizing benzothiazole derivatives (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives, similar to the compound of interest, often involves spectroscopic techniques such as IR, NMR, and mass spectrometry. These analyses confirm the structure and functional groups present in the synthesized compounds. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives involved confirming structures through IR, NMR, and mass spectral studies (Tiwari et al., 2017).
Chemical Reactions and Properties
Benzothiazole and thiophene derivatives are known for participating in various chemical reactions, leading to a broad range of biological activities. The presence of thiophene and benzothiazole moieties, as in the compound of interest, suggests potential for engaging in chemical reactions that confer biological properties, such as antimicrobial and anticancer activities, as observed in synthesized benzamide derivatives containing thiadiazole scaffolds (Tiwari et al., 2017).
properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-4-3-5-11-12(8)15-14(19-11)16-13(17)10-6-9(2)18-7-10/h3-7H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYSSYBVPVNLTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CSC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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